molecular formula C16H17N3O2S B6701243 N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide

N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide

Cat. No.: B6701243
M. Wt: 315.4 g/mol
InChI Key: NTAPUFHEJYCSIZ-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-16(11-17,13-8-9-13)19(2)22(20,21)14-7-3-5-12-6-4-10-18-15(12)14/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAPUFHEJYCSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)N(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The introduction of the cyano and cyclopropylethyl groups is achieved through specific reagents and catalysts. Common synthetic routes include:

    Cyclopropanation: This involves the formation of the cyclopropyl group using reagents like diazomethane or cyclopropylcarbinol.

    Nitrile Formation: The cyano group is introduced using reagents such as cyanogen bromide or sodium cyanide.

    Sulfonamide Formation: The sulfonamide group is typically introduced through sulfonyl chloride derivatives in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of amines.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-N-methylquinoline-8-sulfonamide is unique due to its quinoline core, which imparts distinct biological activities

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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